2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing selenium, pyridine, and other aromatic systems, are synthesized for various applications, including materials science and pharmaceuticals. For instance, selenium-containing heterocycles synthesized from aryl isoselenocyanates and aminopyridines demonstrate the versatility of pyridine derivatives in creating compounds with potential biological activity (Atanassov et al., 2003).
Organolanthanide Chemistry
Research into organolanthanide chemistry, involving compounds like "2-Amino-3-phenyl-N-(2-pyridinylmethyl)propanamide hydrochloride," shows the potential for developing materials and catalysts with novel properties. The study on isocyanate insertion into N-H bonds of pyridylamino ligands of organolanthanides highlights the innovative pathways to new compounds (Sun et al., 2010).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies of reactions involving similar compounds, such as phenylpropanolamine hydrochloride, provide insights into reaction dynamics and potential applications in developing drugs or studying biochemical pathways (Mohana & Prasad, 2008).
Drug Development
Compounds structurally related to "this compound" are explored for their potential as drugs. For example, studies on the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols reveal the importance of structural variation in achieving desired biological effects (Kiuchi et al., 2000).
Novel Inhibitors and Therapeutic Agents
Research on novel inhibitors, such as nonnucleoside inhibitors targeting cytomegalovirus DNA maturation, showcases the therapeutic potential of pyridine derivatives and related compounds. These studies highlight the significance of specific structural features for biological activity and specificity (Buerger et al., 2001).
Properties
IUPAC Name |
2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;/h1-9,14H,10-11,16H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNGDMUKKAOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-53-1 | |
Record name | Benzenepropanamide, α-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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